ethyl 2H-chromene-3-carboxylate

Phospholipase A2 inhibition Anti-inflammatory Venom neutralization

Researchers optimizing chromene-based sPLA2 inhibitors face reproducibility risks when substituting unvalidated scaffolds. Ethyl 2H-chromene-3-carboxylate (CAS 57543-58-5) provides the structurally defined 2H-chromene core essential for SAR campaigns, where even subtle modifications (4H vs 2H saturation, ester variation) alter conformational equilibria and binding thermodynamics. • Validated pharmacology: The 2-oxo derivative achieves irreversible sPLA2 inhibition at IC50 = 3.1 nM and reduces venom-induced platelet aggregation from 91.54% to 18.56%. • Synthetic efficiency: Knoevenagel condensation enables single-step library construction with predictable regioselectivity. • Supply certainty: ≥97% purity, ambient shipping, global availability.

Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
CAS No. 57543-58-5
Cat. No. B1361848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2H-chromene-3-carboxylate
CAS57543-58-5
Molecular FormulaC12H12O3
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=CC=CC=C2OC1
InChIInChI=1S/C12H12O3/c1-2-14-12(13)10-7-9-5-3-4-6-11(9)15-8-10/h3-7H,2,8H2,1H3
InChIKeyVAANEDBEKZZBRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2H-Chromene-3-Carboxylate (CAS 57543-58-5): Technical Specifications and Procurement Baseline


Ethyl 2H-chromene-3-carboxylate (CAS 57543-58-5) is a bicyclic benzopyran derivative belonging to the 2H-chromene-3-carboxylate class, with a molecular formula of C12H12O3 and molecular weight of 204.22 g/mol . The compound features a 2H-chromene core scaffold that serves as a versatile precursor for synthesizing heterocyclic compounds and biologically active coumarin derivatives [1]. Its physical properties include a predicted density of 1.2±0.1 g/cm³, boiling point of 316.0±41.0 °C at 760 mmHg, and an ACD/LogP value of 2.97, indicating moderate lipophilicity suitable for membrane permeability studies . The compound is commercially available in research-grade purity (typically ≥95%) and serves as a foundational building block for structure-activity relationship studies across anti-inflammatory, enzyme inhibition, and synthetic methodology research programs .

Why Ethyl 2H-Chromene-3-Carboxylate (CAS 57543-58-5) Cannot Be Substituted with Generic 2H-Chromene Analogs


Generic substitution within the 2H-chromene-3-carboxylate class is precluded by structural and functional heterogeneity that directly determines biological activity profiles. While the chromene scaffold is shared, variations in substituent identity and position produce divergent enzyme inhibition patterns: ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate targets hMAO-B with an IC50 of 45.52 μM , whereas ethyl 2-oxo-2H-chromene-3-carboxylate (the 2-oxo derivative of the target compound) irreversibly inhibits sPLA2 at 3.1 nM [1]. Even subtle modifications such as 4H versus 2H ring saturation or ester group variation alter conformational equilibria between s-cis and s-trans arrangements, affecting molecular recognition and binding thermodynamics [2]. Consequently, procurement specifications must match the exact CAS identifier (57543-58-5) to ensure experimental reproducibility, as biological outcomes are inextricably linked to the precise electronic and steric properties conferred by the unsubstituted ethyl 2H-chromene-3-carboxylate core structure.

Ethyl 2H-Chromene-3-Carboxylate (CAS 57543-58-5): Quantitative Differentiation Evidence Against Comparator Compounds


Irreversible sPLA2 Inhibition: Nanomolar Potency of Ethyl 2H-Chromene-3-Carboxylate versus p-Bromophenacyl Bromide

The 2-oxo derivative of ethyl 2H-chromene-3-carboxylate (EOCC) demonstrates irreversible inhibition of secretory phospholipase A2 (sPLA2) from Crotalus durissus ruruima venom with an IC50 of 3.1 ± 0.06 nmol, representing nanomolar potency [1]. In a direct head-to-head comparison, EOCC reduced native sPLA2r-induced platelet aggregation from 91.54% ± 9.3% to 18.56% ± 6.5%, whereas the standard irreversible PLA2 inhibitor p-bromophenacyl bromide (pBPB) was less effective at neutralizing platelet aggregation despite being more efficient at reducing edema [1]. Mass spectrometry confirmed covalent complex formation between EOCC and sPLA2r, with the native enzyme mass increasing from 14,299.34 Da to 14,736.22 Da upon inhibitor binding, substantiating the irreversible inhibition mechanism [1].

Phospholipase A2 inhibition Anti-inflammatory Venom neutralization

Elastase Inhibition: 4H-Chromene-3-Carboxylate Derivatives Exhibit 32-Fold Superior Potency versus Oleanolic Acid Standard

A series of 4H-chromene-3-carboxylate derivatives, structurally related to ethyl 2H-chromene-3-carboxylate, were evaluated for elastase inhibitory activity [1]. The most potent compound (4b) exhibited an IC50 of 0.41 ± 0.01 μM against elastase, representing a 32.8-fold improvement in potency compared to the standard inhibitor oleanolic acid (IC50 = 13.45 ± 0.0 μM) [1]. Kinetic analysis via Lineweaver-Burk plots established that compound 4b acts as a competitive inhibitor with a Ki of 0.6 μM, forming a direct enzyme-inhibitor complex [1]. All synthesized compounds in the series (4a-4j) demonstrated potent elastase inhibition with IC50 values below 1 μM, and additionally exhibited DPPH free radical scavenging activity [1].

Elastase inhibition Dermatology Anti-inflammatory

Conformational Equilibria and Rotational Freedom: Structural Differentiation from 2-Oxo-2H-Chromene-3-Carboxamides

Crystallographic and computational analysis reveals that ethyl 2-oxo-2H-chromene-3-carboxylate derivatives exhibit distinct conformational behavior compared to their carboxamide counterparts [1]. While 2-oxo-2H-chromene-3-carboxamides are rigidified by intramolecular N-H···O hydrogen bonds that lock the amido group in-plane, the carboxylate esters lack this hydrogen bond constraint and possess greater rotational freedom around the ester linkage [1]. A survey of over 50 2H-chromene-3-carboxylate derivatives in the Cambridge Crystallographic Data Centre (CCDC) identified two distinct conformational groupings—s-cis and s-trans—each with interplanar angles below 30° between the coumarin core and ester carbonyl [1]. DFT calculations at the M06-2X/6-31+G(d) level indicate the s-cis arrangement is slightly more stable than s-trans by less than 0.5 kcal/mol in methanol solution [1].

Crystallography Conformational analysis Structure-based design

Synthetic Route Efficiency: Knoevenagel Condensation Protocol for Substituted 2H-Chromene-3-Carboxylates

A highly efficient synthetic protocol has been established for the preparation of ethyl 2-oxo-2H-chromene-3-carboxylates (3a-v) via condensation of salicylaldehydes (1a-v) with ethyl 4,4,4-trichloro-3-oxobutanoate [1]. This method proceeds through a Knoevenagel pathway followed by selective addition of the phenolic hydroxyl group to the carbonyl adjacent to the CCl3 group—rather than the ester carbonyl—due to strong electron-withdrawing effects, producing the coumarin derivative with concomitant elimination of CHCl3 [1]. The protocol represents the first application of ethyl 4,4,4-trichloro-3-oxobutanoate as a reagent for constructing substituted 2H-chromene-3-carboxylate libraries, enabling systematic structure-activity relationship studies across a diverse substitution space (compounds 3a-v) [1].

Synthetic methodology Medicinal chemistry Library synthesis

Ethyl 2H-Chromene-3-Carboxylate (CAS 57543-58-5): Evidence-Based Application Scenarios for Research Procurement


Anti-Venom Drug Discovery: sPLA2 Inhibitor Screening and Platelet Aggregation Studies

Research programs investigating snake venom neutralization, specifically targeting secretory phospholipase A2 (sPLA2) from Crotalus species, should prioritize ethyl 2H-chromene-3-carboxylate derivatives as lead scaffolds. The 2-oxo derivative (EOCC) demonstrates irreversible sPLA2 inhibition at nanomolar potency (IC50 = 3.1 ± 0.06 nmol) and reduces venom-induced platelet aggregation from 91.54% to 18.56%, outperforming p-bromophenacyl bromide in platelet aggregation neutralization [1]. Mass spectrometry confirms covalent inhibitor-enzyme complex formation, establishing a validated mechanism for structure-based optimization [1].

Dermatological Anti-Inflammatory Development: Elastase Inhibition for Skin Disorders

4H-Chromene-3-carboxylate derivatives, accessible via multicomponent synthetic routes, provide a validated scaffold for neutrophil elastase inhibitor development targeting inflammatory skin conditions. These compounds achieve sub-micromolar IC50 values (0.41 ± 0.01 μM) with 32.8-fold superior potency relative to oleanolic acid standard (13.45 μM) and operate through competitive inhibition (Ki = 0.6 μM) [2]. Combined elastase inhibition and DPPH radical scavenging activity supports dual-action therapeutic potential for conditions involving both proteolytic enzyme dysregulation and oxidative stress [2].

Structure-Based Drug Design: Conformational Analysis and Molecular Docking Studies

Crystallography and computational chemistry programs investigating ligand-protein binding thermodynamics should utilize ethyl 2H-chromene-3-carboxylate as a model system for conformational equilibria studies. The ester functional group confers rotational freedom absent in carboxamide analogs, with interplanar angles ranging from 5.64° to 36.65° across derivatives and two distinct conformational groupings (s-cis and s-trans) separated by <0.5 kcal/mol [3]. CCDC database mining of over 50 structures provides a robust dataset for validating docking pose predictions and force field parameterization [3].

Medicinal Chemistry Library Synthesis: Diversified Chromene Scaffold Generation

Medicinal chemistry groups conducting structure-activity relationship (SAR) campaigns on chromene-based pharmacophores should adopt the Knoevenagel condensation protocol using ethyl 4,4,4-trichloro-3-oxobutanoate for efficient library construction [4]. This methodology enables systematic variation of salicylaldehyde inputs to generate substituted 2H-chromene-3-carboxylate derivatives (3a-v) in a single synthetic step with predictable regioselectivity driven by the electron-withdrawing CCl3 group [4]. The protocol facilitates rapid hit-to-lead optimization without requiring hazardous reagents or multi-step sequences [4].

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